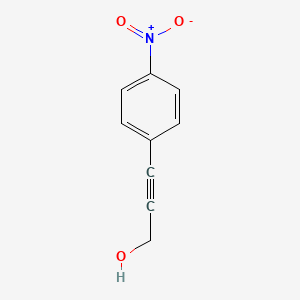

3-(4-Nitrophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTAMNNBGCKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407670 | |

| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-32-8 | |

| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Abstract: 3-(4-Nitrophenyl)prop-2-yn-1-ol is a bifunctional organic molecule that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive analysis of its core chemical properties, a robust proposed synthetic pathway, predicted spectroscopic data, and an exploration of its potential reactivity and applications. By leveraging data from analogous structures and established reaction mechanisms, this document serves as a foundational resource for researchers and drug development professionals interested in harnessing the unique characteristics of this compound.

Introduction: Structural Features and Potential

This compound, with the molecular formula C₉H₇NO₃, integrates three key functional groups onto a compact scaffold: a 4-nitrophenyl ring, an internal alkyne, and a primary alcohol (propargyl alcohol moiety). This specific arrangement imparts a unique combination of reactivity and structural properties.

-

The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[1][2] It also serves as a versatile synthetic handle, most notably for its reduction to an aniline derivative, which opens up a vast array of subsequent chemical transformations.[3][4]

-

The Alkyne Linkage: The carbon-carbon triple bond provides a rigid, linear linker, a valuable feature in drug design for orienting pharmacophores.[5][6] As an internal alkyne, it can participate in various addition reactions and, crucially, serves as a precursor to other functional groups. Its presence is fundamental to applications in "click chemistry" and transition metal-catalyzed cross-coupling reactions.[7][8]

-

The Primary Alcohol: The hydroxyl group of the propargyl alcohol provides a site for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.[9]

This trifecta of functionalities makes this compound a promising synthon for creating complex molecules, developing novel polymers, and synthesizing targeted probes for chemical biology.[10][11]

Proposed Synthesis: The Sonogashira Cross-Coupling

The most direct and efficient route to synthesize this compound is the Sonogashira cross-coupling reaction. This well-established method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13]

The proposed reaction couples the commercially available 1-iodo-4-nitrobenzene with propargyl alcohol .

Caption: Proposed Sonogashira coupling workflow for synthesis.

Mechanistic Considerations

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[13][14]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 1-iodo-4-nitrobenzene to form a Pd(II)-aryl complex.

-

Copper Cycle: Propargyl alcohol reacts with the copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers its organic fragment to the palladium complex, regenerating the copper catalyst and forming a Pd(II)-aryl-alkynyl complex.

-

Reductive Elimination: This final step yields the desired product, this compound, and regenerates the active Pd(0) catalyst.

Step-by-Step Experimental Protocol

This protocol is a generalized starting point and may require optimization.

-

Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or a THF/Diisopropylamine mixture). Add propargyl alcohol (1.2 eq) followed by the dropwise addition of a suitable base, such as Diisopropylethylamine (DIPEA) (2.5 eq).[14]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Workup: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is scarce, its properties can be reliably predicted based on available data for the compound and its structural analogues.[15][16][17]

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [16][18] |

| Molecular Weight | 177.16 g/mol | [16][17] |

| Appearance | Expected to be a yellow or light brown solid | Inferred |

| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | [16] |

| Density | 1.34 g/cm³ (Predicted) | [16] |

| XLogP3 | 1.5 | [17] |

| Hydrogen Bond Donor Count | 1 | [16] |

| Hydrogen Bond Acceptor Count | 3 | [16] |

Predicted Spectroscopic Data

The following spectral characteristics are based on published data for this compound and related structures like 4-nitrophenylacetylene.[15][19][20]

| Spectroscopy | Predicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹) | Assignment and Rationale |

| ¹H NMR (CDCl₃) | δ 8.19 (d, 2H), 7.58 (d, 2H), 4.54 (s, 2H) | δ 8.19 & 7.58: Aromatic protons on the nitrophenyl ring, appearing as two distinct doublets due to the strong electron-withdrawing effect of the NO₂ group.[15] δ 4.54: Methylene protons (-CH₂OH) adjacent to the alkyne and hydroxyl group.[15] |

| ¹³C NMR (CDCl₃) | δ 147.3, 132.4, 129.4, 123.6, 92.5, 83.8, 51.5 | δ 147.3, 129.4: Quaternary aromatic carbons (C-NO₂, C-C≡).[15] δ 132.4, 123.6: Aromatic CH carbons.[15] δ 92.5, 83.8: Alkynyl carbons (C≡C).[15] δ 51.5: Methylene carbon (-CH₂OH).[15] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad), ~2250 cm⁻¹ (weak/medium), 1595 & 1345 cm⁻¹ (strong) | ~3400 cm⁻¹: O-H stretch from the primary alcohol, typically broad due to hydrogen bonding.[21][22] ~2250 cm⁻¹: C≡C stretch for the internal alkyne.[23][24] 1595 & 1345 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group, respectively. |

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups allows for selective transformations, making this compound a versatile intermediate.

Caption: Potential reaction pathways for derivatization.

-

Reduction of the Nitro Group: The most common transformation of the nitro group is its reduction to an amine (aniline derivative).[1] This can be achieved using various reagents, such as H₂ gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). The resulting aminophenyl derivative is a key precursor for amide bond formation, diazotization, and the synthesis of heterocyclic compounds.[4]

-

Oxidation of the Propargyl Alcohol: The primary alcohol can be selectively oxidized. Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 3-(4-nitrophenyl)prop-2-ynal.[9] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the carboxylic acid, 3-(4-nitrophenyl)prop-2-ynoic acid.

-

Reactions at the Hydroxyl Group: The hydroxyl group can be readily converted into an ether or ester. Furthermore, it can be transformed into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile. A particularly useful transformation is its conversion to an azide, which positions the molecule as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[5][25]

Applications in Research and Drug Development

The synthetic versatility of this compound positions it as a valuable tool for scientific advancement.

-

Medicinal Chemistry: The rigid alkyne linker can be used to connect two pharmacophores with a defined spatial orientation. The nitrophenyl group can be used as a handle to attach the molecule to other scaffolds or can be reduced to the amine for further derivatization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[7][26]

-

Bioconjugation and Chemical Biology: After converting the alcohol to an azide or another reactive group, the molecule can be used as a linker to attach small molecules to biomolecules like proteins or nucleic acids via click chemistry. The nitrophenyl group can also serve as a photo-labile protecting group in certain contexts.[3]

-

Materials Science: Aryl alkynes are important monomers for the synthesis of conjugated polymers.[7] Polymerization of this compound or its derivatives could lead to novel materials with interesting electronic and optical properties, tunable by modifying the nitro and hydroxyl groups.

Conclusion

Although not a commonplace reagent, this compound presents a compelling profile for researchers in advanced organic synthesis. Its straightforward preparation via Sonogashira coupling and the orthogonal reactivity of its three distinct functional groups provide a rich platform for chemical exploration. This guide has outlined its fundamental properties and synthetic potential, offering a solid foundation for its application in the development of novel therapeutics, molecular probes, and advanced materials.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 10. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 11. rawsource.com [rawsource.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. This compound|lookchem [lookchem.com]

- 17. This compound | C9H7NO3 | CID 5033713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

- 19. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 24. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. banglajol.info [banglajol.info]

An In-depth Technical Guide to 3-(4-Nitrophenyl)prop-2-yn-1-ol (CAS: 61266-32-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)prop-2-yn-1-ol is a valuable chemical intermediate characterized by a nitrophenyl group attached to a propargyl alcohol moiety. This unique combination of a terminal alkyne, a hydroxyl group, and an electron-deficient aromatic ring makes it a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group significantly influences the electronic properties of the molecule, making the alkyne susceptible to various coupling reactions and the aromatic ring amenable to nucleophilic substitution or reduction. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 61266-32-8 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [1] |

| IUPAC Name | This compound[1] |

| Boiling Point | 339.9 °C at 760 mmHg[2] |

| Density | 1.34 g/cm³[2] |

| LogP | 1.46[2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][5] For the synthesis of the title compound, the readily available starting materials are 4-iodonitrobenzene and propargyl alcohol.

Reaction Scheme: Sonogashira Coupling

Caption: Sonogashira coupling of 4-iodonitrobenzene and propargyl alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4]

Materials:

-

4-Iodonitrobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous THF, followed by triethylamine (3.0 eq).

-

To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality in Experimental Choices

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[3] Therefore, maintaining an inert atmosphere using nitrogen or argon is crucial for high yields.

-

Catalyst System: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

-

Base: A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[3]

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.

Characterization and Spectral Data

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the acetylenic carbons, and the methylene carbon. The carbon bearing the nitro group will be shifted downfield.[6] |

| FT-IR | Characteristic absorption bands for the O-H stretch (broad), C≡C stretch (alkyne), and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound.[6] |

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in the public domain, its structural motifs are present in numerous biologically active molecules. Therefore, it serves as a valuable scaffold and intermediate for the synthesis of novel drug candidates.

As a Precursor for Bioactive Heterocycles

The terminal alkyne and hydroxyl functionalities of this compound provide reactive handles for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, the alkyne can participate in cycloaddition reactions to form triazoles, pyrazoles, and other important pharmacophores.

Potential for Anticancer and Antioxidant Agents

The nitrophenyl group is a common feature in compounds exhibiting a range of biological activities. For example, chalcones containing a nitrophenyl moiety have demonstrated cytotoxic effects against cancer cell lines and possess antioxidant properties.[7] The core structure of this compound could be elaborated to generate derivatives with potential anticancer or antioxidant activities.

Workflow for Derivative Synthesis and Screening

Caption: A potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its straightforward synthesis via the Sonogashira coupling, coupled with the reactivity of its functional groups, makes it an attractive starting material for the generation of diverse molecular libraries. For researchers in drug discovery, this compound represents a valuable platform for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. This compound | C9H7NO3 | CID 5033713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. banglajol.info [banglajol.info]

An In-Depth Technical Guide to the Physical Properties of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of 3-(4-Nitrophenyl)prop-2-yn-1-ol (CAS No. 61266-32-8). As a key intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents, a thorough understanding of its physicochemical characteristics is paramount for researchers, chemists, and drug development professionals. This document consolidates available data on its molecular structure, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines standardized, field-proven experimental protocols for the determination of these properties, grounding theoretical data with practical, verifiable methodologies. The objective is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this versatile propargyl alcohol derivative.

Chemical Identity and Molecular Structure

This compound is an aromatic propargyl alcohol characterized by a phenyl ring substituted with a nitro group at the para position, linked to a propargyl alcohol moiety. This unique combination of a nitroaromatic system, an alkyne, and a primary alcohol imparts specific reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Key Identifiers:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, reaction conditions, and potential applications. The data below has been aggregated from computational and experimental sources.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | [1][3][4] |

| Boiling Point | 339.9 °C at 760 mmHg | [3] |

| Density | 1.34 g/cm³ | [3] |

| Flash Point | 152.4 °C | [3] |

| Refractive Index | 1.616 | [3] |

| Vapor Pressure | 3.45 x 10⁻⁵ mmHg at 25°C | [3] |

| XLogP3 | 1.5 | [1][3] |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | [1][3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3][4] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 177.042593085 Da | [1][3][4] |

Expert Insights: The calculated XLogP3 of 1.5 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both nonpolar organic solvents and, to a lesser extent, polar protic solvents. The Topological Polar Surface Area (TPSA) of 66.1 Ų is a key parameter in drug development, suggesting the molecule may have reasonable cell permeability characteristics. The presence of one hydrogen bond donor (the hydroxyl group) and three acceptors (the nitro group oxygens and the hydroxyl oxygen) dictates its potential for intermolecular interactions, influencing its melting point, boiling point, and solubility.[1][3][4] The high boiling point is consistent with a molecule of this molecular weight possessing strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions from the nitro group.[3]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and structural verification of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, verified spectra for this exact compound are not publicly detailed in the search results, spectral databases confirm their existence.[1][6] Based on its structure, the following characteristic signals are expected:

-

¹H NMR:

-

Aromatic Protons: Two distinct sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield.

-

Methylene Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) in the δ 4.0-4.5 ppm region.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the alkyne (C-C≡).

-

Alkynyl Carbons (-C≡C-): Two distinct signals in the δ 80-95 ppm range. The substitution causes the two carbons to be inequivalent.

-

Methylene Carbon (-CH₂OH): A signal in the δ 50-65 ppm region.

-

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are available, which are crucial for identifying key functional groups.[1][6]

-

-OH Stretch: A strong, broad absorption band around 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.

-

Alkyne C≡C Stretch: A weak but sharp absorption band around 2100-2250 cm⁻¹. Its intensity is often low in symmetrically substituted alkynes, but should be observable here.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands; an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C-O Stretch: A strong band in the fingerprint region, typically 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

GC-MS data has been reported for this compound.[1][6]

-

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (~177.04 m/z) should be observable, confirming the molecular weight.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of water (M-18), loss of the hydroxyl group (M-17), and cleavage of the propargyl chain. The nitroaromatic ring is relatively stable and will likely be a prominent fragment.

Experimental Protocols for Property Determination

To ensure scientific rigor, physical and spectroscopic properties must be determined using standardized, validated methods. The following section details the workflows for characterizing a sample of this compound.

Caption: Standard workflow for the characterization of a chemical sample.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus. Set a ramp rate (e.g., 2 °C/min for accurate measurement) and a starting temperature well below the expected melting point.

-

Observation: Observe the sample through the magnified viewing window.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two values is the melting range.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality: This non-destructive technique is ideal for the rapid identification of functional groups present in a solid or liquid sample, providing a molecular "fingerprint."

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the apparatus's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups as detailed in Section 3.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemistry. It is the gold standard for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with analyte peaks.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Acquisition: Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. Other experiments like DEPT, COSY, or HSQC can be run for more complex structural assignments.

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform. The resulting spectrum is then phase- and baseline-corrected.

-

Analysis: Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the structure.

Conclusion

This compound is a compound with well-defined, albeit computationally-derived, physicochemical properties that suggest its utility as a versatile chemical intermediate. Its moderate lipophilicity, potential for hydrogen bonding, and distinct spectroscopic signatures provide a solid foundation for its application in research and development. The experimental protocols outlined herein represent a self-validating system for any laboratory to confirm the identity, purity, and structural integrity of the compound, ensuring reproducibility and reliability in subsequent scientific investigations. This guide serves as an authoritative starting point for professionals working with this important molecule.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Nitrophenyl)prop-2-yn-1-ol

This guide provides a comprehensive analysis of the spectral data for the novel compound 3-(4-nitrophenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to elucidate the molecular structure and functional group characteristics of this compound. Our approach emphasizes not just the data itself, but the underlying scientific principles and experimental considerations that ensure data integrity and accurate interpretation.

Introduction

This compound is an aromatic alkyne bearing a nitro functional group and a primary alcohol. This unique combination of functionalities makes it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any further application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide will walk you through the spectral data, offering insights into how each piece of information contributes to the unequivocal identification of this compound.

Molecular Structure and Key Features

A clear understanding of the expected structure is fundamental to interpreting spectral data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.21 | d, J=7.6 Hz | 2H | Ar-H (ortho to NO₂) |

| 7.61 | d, J=8 Hz | 2H | Ar-H (meta to NO₂) |

| 4.61 | d, J=40 Hz | 2H | -CH₂OH |

| 3.62 | s | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

The two doublets in the aromatic region (δ 8.21 and 7.61 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons at 8.21 ppm is due to the strong electron-withdrawing effect of the nitro group.

-

The doublet at 4.61 ppm corresponds to the methylene protons of the propargyl alcohol moiety.

-

The singlet at 3.62 ppm is assigned to the hydroxyl proton. Its chemical shift can be variable and depends on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

| Chemical Shift (δ, ppm) | Assignment |

| 147.95 | Ar-C (ipso to NO₂) |

| 145.31 | Ar-C (ipso to alkyne) |

| 127.01 | Ar-C (meta to NO₂) |

| 124.13 | Ar-C (ortho to NO₂) |

| 80.67 | -C≡C- |

| 69.98 | -C≡C- |

| Solvent | CDCl₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The signals in the aromatic region (δ 124-148 ppm) confirm the presence of the substituted benzene ring. The quaternary carbons attached to the nitro and alkyne groups are observed at the most downfield positions.

-

The two distinct signals at 80.67 and 69.98 ppm are characteristic of the two sp-hybridized carbons of the alkyne functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Strong, Broad | O-H stretch (alcohol) |

| 3075 | Medium | Aromatic C-H stretch |

| 2965, 2885 | Weak | Aliphatic C-H stretch |

| 2100 | Weak | C≡C stretch (alkyne) |

| 1608 | Medium | Aromatic C=C stretch |

| 1532, 1358 | Strong | Asymmetric and symmetric NO₂ stretch |

| 1112 | Strong | C-O stretch (alcohol) |

Interpretation of the IR Spectrum:

-

The broad absorption band at 3320 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[1]

-

The sharp peaks in the 1532 cm⁻¹ and 1358 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[1]

-

A weak but distinct absorption at 2100 cm⁻¹ confirms the presence of the carbon-carbon triple bond of the alkyne. The weakness of this peak is typical for substituted alkynes.

-

The presence of the aromatic ring is supported by the C-H stretching vibration at 3075 cm⁻¹ and the C=C stretching at 1608 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 160 | 40 | [M - OH]⁺ |

| 147 | 35 | [M - CH₂O]⁺ |

| 131 | 60 | [M - NO₂]⁺ |

| 101 | 25 | [C₈H₅]⁺ |

Interpretation of the Mass Spectrum:

-

The molecular ion peak at m/z 177 corresponds to the molecular weight of this compound (C₉H₇NO₃), confirming the elemental composition.

-

The fragmentation pattern is consistent with the proposed structure. Key fragments include the loss of a hydroxyl radical (m/z 160), formaldehyde (m/z 147), and the nitro group (m/z 131).

Figure 3: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and cohesive confirmation of the structure of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leaves no ambiguity as to the identity of the compound. This in-depth guide serves as a robust reference for researchers working with this molecule, ensuring a solid foundation for its future applications.

References

An In-Depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)prop-2-yn-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Molecule

In the realm of pharmaceutical sciences and materials research, understanding the solubility of a compound is a cornerstone of its development and application. This guide provides a comprehensive technical overview of the solubility of 3-(4-Nitrophenyl)prop-2-yn-1-ol, a molecule of interest for its potential applications stemming from its unique chemical structure. Due to the limited availability of direct experimental solubility data for this specific compound in the public domain, this guide adopts a dual approach. Firstly, it equips the reader with the theoretical framework to predict solubility behavior using Hansen Solubility Parameters (HSP). Secondly, it provides detailed, field-proven experimental protocols to empower researchers to determine the solubility of this compound in their own laboratory settings. This dual-pronged strategy ensures that this document serves not just as a repository of information, but as a practical and self-validating tool for scientific advancement.

Section 1: Understanding the Molecule - Physicochemical Properties of this compound

A molecule's intrinsic properties are the primary determinants of its solubility in various media. This compound is a relatively small organic molecule with distinct functional groups that dictate its interactions with solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 177.16 g/mol | --INVALID-LINK--[1][2] |

| XLogP3 | 1.5 | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 66.1 Ų | --INVALID-LINK--[1] |

The presence of a nitro group (-NO₂) and a hydroxyl group (-OH) imparts a significant degree of polarity and the capacity for hydrogen bonding. The aromatic ring and the alkyne group contribute to its non-polar character. The XLogP3 value of 1.5 suggests a moderate lipophilicity. This balance of polar and non-polar features indicates that the solubility of this compound will be highly dependent on the specific nature of the organic solvent.

Section 2: Theoretical Prediction of Solubility - The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] Materials with similar HSP values are likely to be miscible.[5]

Predicting the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values, group contribution methods provide a reliable means of estimation. These methods assign specific values to the different functional groups within a molecule to calculate the overall HSP.[6][7][8] The Hoftyzer-Van Krevelen method is a widely used group contribution approach for estimating the HSP of polymers and other organic molecules.[9][10][11][12][13]

To predict the HSP of this compound, the molecule is first broken down into its constituent functional groups. The contributions of each group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters are then summed. The final HSP values are calculated using the molar volume (V) of the molecule.

Table 2: Group Contributions for HSP Calculation of this compound (Hoftyzer-Van Krevelen Method)

| Group | Number | Fd (J0.5cm1.5/mol) | Fp (J0.5cm1.5/mol) | Eh (J/mol) |

| -C6H4- (aromatic) | 1 | 1298 | 205 | 0 |

| -NO₂ (aromatic) | 1 | 440 | 820 | 1000 |

| -C≡C- | 1 | 540 | 280 | 0 |

| -CH₂- | 1 | 270 | 0 | 0 |

| -OH | 1 | 210 | 500 | 10000 |

| Total | 2758 | 1805 | 11000 |

The molar volume (V) can be estimated using group contribution methods as well. A reasonable estimate for a molecule of this size and composition is approximately 130 cm³/mol.

The Hansen Solubility Parameters are then calculated as follows:

-

δD = ΣFd / V = 2758 / 130 ≈ 21.2 MPa0.5

-

δP = (ΣFp²)0.5 / V = (1805²)0.5 / 130 ≈ 13.9 MPa0.5

-

δH = (ΣEh / V)0.5 = (11000 / 130)0.5 ≈ 9.2 MPa0.5

These predicted HSP values provide a starting point for selecting appropriate solvents for experimental solubility determination.

Selecting Solvents Based on Predicted HSP

The "goodness" of a solvent for a particular solute can be estimated by calculating the distance (Ra) between their respective points in Hansen space. A smaller Ra value indicates a higher likelihood of good solubility.

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Based on the predicted HSP of this compound, a range of solvents with varying HSPs should be selected for experimental testing to determine the solubility sphere of the compound.

Table 3: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data sourced from various Hansen Solubility Parameter databases.

By selecting a diverse set of solvents from this list, researchers can experimentally determine which ones are "good" solvents (dissolve the compound) and which are "bad" solvents (do not dissolve the compound). This information is then used to refine the HSP of this compound and define its solubility sphere.

Section 3: Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents. The "gold standard" shake-flask method is described, followed by quantification using UV-Vis spectroscopy.[14]

The Shake-Flask Method: A Protocol for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is measured.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. Add a precise volume (e.g., 2-5 mL) of the desired organic solvent.

-

Equilibration: Tightly seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of the compound in that solvent.

UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy is a straightforward and sensitive method for determining the concentration of a chromophore-containing compound in solution. This compound possesses a nitrophenyl group, which is a strong chromophore, making this technique highly suitable for its quantification.

Protocol for Creating a Calibration Curve:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent of interest to create a stock solution of known concentration.

-

Prepare a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing, known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the λmax of this compound in that solvent.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

-

Determine the Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) should be determined. An R² value of >0.99 is desirable for a reliable calibration curve.

Logical Flow for UV-Vis Quantification

Caption: Process for quantifying concentration using a UV-Vis calibration curve.

Section 4: Safety and Handling

Working with this compound and organic solvents requires adherence to strict safety protocols. Aromatic nitro compounds can be hazardous, and appropriate personal protective equipment (PPE) should always be worn.

-

Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: All waste containing this compound and organic solvents must be disposed of as hazardous chemical waste according to institutional and local regulations.[17][18]

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical prediction through Hansen Solubility Parameters with a robust experimental protocol, researchers are empowered to generate the critical data necessary for their specific applications. The lack of readily available public data for this compound underscores the importance of the methodologies outlined herein.

Future work should focus on the experimental determination of the HSP for this compound by testing its solubility in a wide array of solvents. This would allow for the refinement of the predicted values and the creation of a definitive solubility sphere. Such data would be invaluable for the formulation of this compound in various delivery systems and for its application in materials science, ultimately accelerating its journey from a molecule of interest to a compound of tangible impact.

References

- 1. This compound | C9H7NO3 | CID 5033713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. kinampark.com [kinampark.com]

- 6. kinampark.com [kinampark.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. specialchem.com [specialchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 17. lobachemie.com [lobachemie.com]

- 18. carlroth.com:443 [carlroth.com:443]

stability and storage of 3-(4-Nitrophenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Stability and Storage of 3-(4-Nitrophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that incorporates both a propargyl alcohol and a nitroaromatic moiety.[1][2][3] The propargyl alcohol group, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, offers a versatile handle for a variety of chemical transformations, including addition reactions and polymerization.[4][5] The nitroaromatic component, a benzene ring substituted with a nitro group, imparts unique electronic properties and is a common feature in various biologically active compounds and energetic materials.[6][7] The juxtaposition of these two functional groups makes this compound a compound of interest in medicinal chemistry, materials science, and organic synthesis.

However, the inherent reactivity of both the propargyl alcohol and the nitroaromatic systems presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation pathways, and best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its stability and devising appropriate storage strategies. While specific experimental data for this compound is limited, we can infer its properties from its constituent functional groups.

| Property | Inferred Value/Characteristic | Rationale and References |

| Molecular Formula | C₉H₇NO₃ | Based on its chemical structure.[1][2][3] |

| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a solid at room temperature | The presence of the aromatic ring and polar functional groups would increase intermolecular forces compared to the parent propargyl alcohol, which is a liquid. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., acetone, ethanol, ethyl acetate) and sparingly soluble in water and nonpolar solvents. | The hydroxyl group contributes to polarity, while the nitrophenyl group is largely nonpolar. Propargyl alcohol itself is miscible with water and many organic solvents.[8] |

| pKa | The alcohol proton is expected to be weakly acidic, with a pKa similar to or slightly lower than that of propargyl alcohol (~13.6). | The electron-withdrawing nitro group may slightly increase the acidity of the acetylenic proton and the hydroxyl proton.[8] |

| Reactivity | The molecule possesses multiple reactive sites: the hydroxyl group, the carbon-carbon triple bond, the acetylenic proton, and the nitro group. | Propargyl alcohols are known for their reactivity in addition reactions, polymerization, and reactions involving the hydroxyl group.[4] Nitroaromatic compounds can undergo reduction and are susceptible to photochemical reactions.[6][9] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents. The combination of the propargyl alcohol and nitroaromatic functionalities gives rise to several potential degradation pathways.

Thermal Decomposition

Propargyl alcohol itself has moderate thermal stability and can decompose at elevated temperatures. Studies on the thermal decomposition of propargyl alcohol have shown that it can undergo complex reactions, including C-O bond dissociation to form propargyl and hydroxyl radicals, leading to products like acetylene, propyne, and benzene.[10][11] The presence of a nitro group, which is known to be thermally labile in many organic compounds, likely lowers the decomposition temperature of this compound compared to unsubstituted propargyl alcohol. Furthermore, propargyl alcohol can undergo explosive polymerization when exposed to heat.[12]

Photochemical Degradation

Aromatic nitro compounds are known to be photochemically active.[9] Upon irradiation with UV light, they can undergo reduction in the presence of a hydrogen donor. The propargylic alcohol moiety in this compound contains abstractable hydrogen atoms, making intramolecular photoreduction a plausible degradation pathway. This can lead to the formation of nitroso, azoxy, and azo compounds. Some ortho-nitrobenzyl derivatives are used as photolabile protecting groups, indicating the susceptibility of such systems to light-induced cleavage.[13]

Polymerization

The carbon-carbon triple bond in propargyl alcohols is susceptible to polymerization, which can be initiated by heat, light, or the presence of catalytic impurities such as strong bases or transition metals.[12][14] This can lead to the formation of insoluble, colored polymeric materials, significantly reducing the purity and usability of the compound.

Hydrolytic Stability

Acetylenic alcohols are generally stable to hydrolysis under neutral conditions.[15][16] However, under strongly acidic or basic conditions, or in the presence of certain metal catalysts, hydration of the triple bond to form a ketone could potentially occur.

Oxidative and Reductive Degradation

The propargyl alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid. Conversely, the nitro group is susceptible to reduction to an amino group, a reaction that can be promoted by various reducing agents or catalytic hydrogenation.

Diagram: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the known properties of propargyl alcohols and nitroaromatic compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigerated storage is recommended to minimize thermal decomposition and polymerization.[8][17] |

| Light | Store in the dark, in an amber vial or other light-blocking container. | To prevent photochemical degradation of the nitroaromatic group.[12][14] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and evaporation.[18] |

| Incompatible Materials | Store separately from strong bases, strong oxidizing agents, strong acids, and transition metal salts. | To prevent catalytic decomposition or polymerization.[18][19][20] |

Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames.[21]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[14][20]

Methods for Stability Assessment

To experimentally determine the stability of this compound and establish a re-test date or shelf life, a systematic stability testing program should be implemented. This typically involves both forced degradation studies and long-term, real-time stability studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The goal is to separate the parent compound from all degradation products.

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component.

Diagram: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Real-Time Stability Studies

Real-time stability studies involve storing the compound under the recommended storage conditions and monitoring its purity and other relevant quality attributes at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). This provides data to establish a shelf life for the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in various scientific disciplines. However, its inherent chemical reactivity necessitates a thorough understanding of its stability profile. By implementing the storage and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this compound, leading to more reliable and reproducible experimental outcomes. A systematic approach to stability testing, including both forced degradation and real-time studies, is essential for establishing appropriate storage conditions and shelf life, particularly in the context of drug development and other regulated applications.

References

- 1. This compound | C9H7NO3 | CID 5033713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. rawsource.com [rawsource.com]

- 5. gantrade.com [gantrade.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

- 9. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 15. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. プロパルギルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cedrec.com [cedrec.com]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

An In-Depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol: Precursors, Mechanisms, and Protocol Optimization

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-(4-nitrophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. We will delve into the selection of precursors, elucidate the reaction mechanisms, and provide detailed, field-proven protocols. This document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding for successful and optimized synthesis.

Introduction: The Significance of this compound

This compound, with its characteristic nitrophenyl and propargyl alcohol moieties, serves as a versatile precursor in the synthesis of a wide array of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the propargyl alcohol offers a reactive site for various coupling and cyclization reactions. Its rigid alkynyl linker is often exploited in the design of molecular wires, nonlinear optical materials, and biologically active compounds.

Strategic Selection of Synthetic Precursors

The most direct and widely employed strategy for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction necessitates two key precursors: an aryl halide and a terminal alkyne.

-

The Aryl Halide: 1-Iodo-4-nitrobenzene: The preferred aryl halide is 1-iodo-4-nitrobenzene. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes it a superior choice over the corresponding bromide or chloride, often leading to higher yields and milder reaction conditions.

-

The Terminal Alkyne: Propargyl Alcohol: Propargyl alcohol (prop-2-yn-1-ol) is the simplest stable alcohol containing a terminal alkyne. Its hydroxyl group is generally compatible with the Sonogashira reaction conditions, avoiding the need for a protecting group strategy in many cases.

Synthesis of Precursor: 1-Iodo-4-nitrobenzene

A standard and reliable method for the preparation of 1-iodo-4-nitrobenzene is through a Sandmeyer-type reaction, starting from the readily available 4-nitroaniline.

Experimental Protocol: Synthesis of 1-Iodo-4-nitrobenzene

-

Diazotization: In a flask, suspend 4-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 10 °C to form the diazonium salt. The reaction is typically monitored for the absence of the starting amine using starch-iodide paper.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Work-up and Purification: After the addition is complete and nitrogen evolution has ceased, the reaction mixture is typically warmed to room temperature to ensure complete decomposition of the diazonium salt. The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a sodium thiosulfate solution to remove any residual iodine. The crude 1-iodo-4-nitrobenzene can be further purified by recrystallization from ethanol to yield a pale yellow solid.[1][2][3][4][5]

Synthesis of Precursor: Propargyl Alcohol

Propargyl alcohol is commercially available. However, for a fully comprehensive guide, it's pertinent to mention its industrial synthesis. It is primarily produced by the copper-catalyzed addition of formaldehyde to acetylene.[6] Alternative laboratory-scale syntheses include the dehydrochlorination of 3-chloro-2-propen-1-ol.[6][7]

The Core Synthesis: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Sonogashira coupling is crucial for troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 1-iodo-4-nitrobenzene to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.

-

Isomerization: The resulting trans-complex isomerizes to the cis-complex.

-

Reductive Elimination: The cis-complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[10]

The Copper Cycle:

-

π-Complex Formation: The terminal alkyne, propargyl alcohol, coordinates with the copper(I) salt.

-

Deprotonation: The amine base removes the acidic terminal alkyne proton to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.[11]

Detailed Experimental Protocol

The following protocol is a robust starting point for the synthesis of this compound.

Materials and Reagents:

-

1-Iodo-4-nitrobenzene

-

Propargyl alcohol

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent and the amine base. The amine often serves as both the base and a co-solvent.

-

Alkyne Addition: Stir the mixture at room temperature for a few minutes until the solids dissolve. Then, add propargyl alcohol dropwise via a syringe.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters.

| Parameter | Options | Rationale and Field-Proven Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability. The active Pd(0) species is generated in situ. |

| Copper(I) Co-catalyst | CuI | CuI is the most common and effective co-catalyst for activating the terminal alkyne. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine | The base neutralizes the HI formed during the reaction and facilitates the formation of the copper acetylide. TEA is a common choice. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. THF is a good starting point for room temperature reactions. |

| Temperature | Room Temperature to 80 °C | The electron-withdrawing nitro group on the aryl iodide activates it towards oxidative addition, often allowing the reaction to proceed efficiently at room temperature. |

Troubleshooting and Side Reactions

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling) to form a diyne.[12][13] This is often promoted by the presence of oxygen.

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Inactive catalyst, insufficient base, low reaction temperature. | Ensure the use of a fresh, active catalyst. Use a sufficient excess of the base. Gently warm the reaction if it is sluggish at room temperature. |

| Formation of Homocoupling Product | Presence of oxygen, prolonged reaction time. | Thoroughly degas the solvents and maintain an inert atmosphere. Monitor the reaction closely and quench it upon completion. Copper-free Sonogashira protocols can also be employed. |

| Difficult Purification | Close-running spots on TLC. | Optimize the eluent system for column chromatography. Sometimes, recrystallization of the crude product can be effective. |

Alternative Synthetic Strategies

While the Sonogashira coupling is the most prevalent method, it is worth noting that other synthetic approaches could potentially be employed, although they are less common for this specific target molecule. One such possibility is the reaction of a lithium or Grignard reagent of 4-nitrobromobenzene with a protected propargyl aldehyde, followed by deprotection. However, the Sonogashira reaction remains the most efficient and practical route.

Conclusion

The synthesis of this compound is a well-established process, with the Sonogashira cross-coupling reaction being the method of choice. A thorough understanding of the reaction mechanism, careful selection of precursors and reaction conditions, and meticulous experimental technique are paramount to achieving high yields and purity. This guide provides the necessary technical details and expert insights to enable researchers to confidently and successfully synthesize this important chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-Iodo-4-nitrobenzene | 30306-69-5 [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Solved Synthesis of 1-Iodo-4-nitrobenzene Diazonium | Chegg.com [chegg.com]

- 6. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 7. US3383427A - Procedure for synthesis of propargyl alcohol - Google Patents [patents.google.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

An In-Depth Technical Guide to 3-(4-Nitrophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)prop-2-yn-1-ol, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis via the Sonogashira coupling reaction, and explore its reactivity and diverse applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the strategic utilization of this compound in the creation of novel molecular architectures and potential therapeutic agents.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern drug discovery, the efficient construction of complex molecular scaffolds is paramount. Bifunctional building blocks, molecules possessing two or more distinct reactive sites, are invaluable assets in this endeavor. This compound is a prime example of such a strategic intermediate. It incorporates a terminal alkyne, a primary alcohol, and a nitro-substituted aromatic ring, each offering unique opportunities for chemical manipulation. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the propargylic system, while also serving as a precursor to an amino group, further expanding its synthetic utility. This guide will illuminate the pathways to harness the synthetic potential of this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Chemical and Physical Properties

Below is a summary of the key physicochemical properties of this compound.[1][2][3]

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 61266-32-8 |

| Appearance | Solid (form may vary) |

| Boiling Point | 339.9 °C at 760 mmHg |

| Flash Point | 152.4 °C |

| Density | 1.34 g/cm³ |

| LogP | 1.46 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Representative spectral data are available from various sources.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.5-8.2 ppm), the methylene protons adjacent to the alcohol (around 4.4 ppm), and the hydroxyl proton (variable).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the acetylenic carbons (typically in the 80-90 ppm range), and the methylene carbon bearing the hydroxyl group (around 51 ppm).[4][5]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2200 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).[4][5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound.[4][5]

Synthesis of this compound: A Detailed Protocol